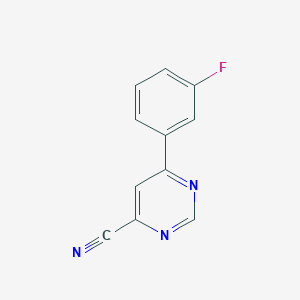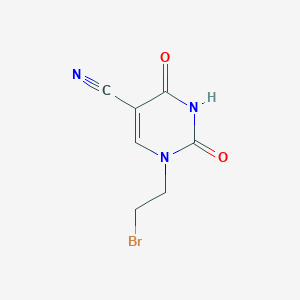
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyrimidine ring, along with dioxo and carbonitrile functional groups
準備方法
The synthesis of 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives, and reduction reactions to yield reduced forms of the pyrimidine ring.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes . The compound’s dioxo and carbonitrile groups may also contribute to its biological activity by interacting with various proteins and receptors .
類似化合物との比較
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but differs in its core structure, which is a dioxolane ring.
2-Bromomethyl-1,3-dioxolane: Similar to the previous compound, it has a bromoethyl group attached to a dioxolane ring.
The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.
特性
分子式 |
C7H6BrN3O2 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC名 |
1-(2-bromoethyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6BrN3O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2H2,(H,10,12,13) |
InChIキー |
YQMWJAGFCHEUMF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CCBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


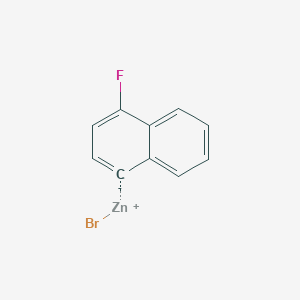
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
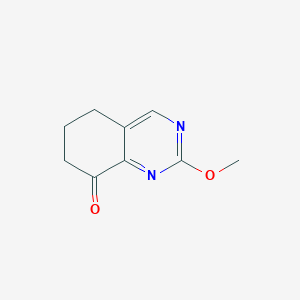
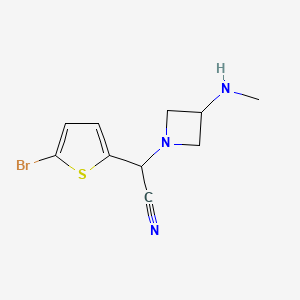

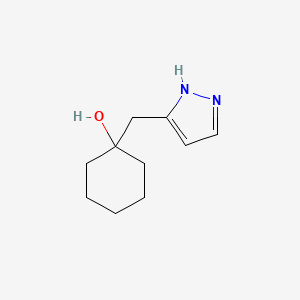
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)
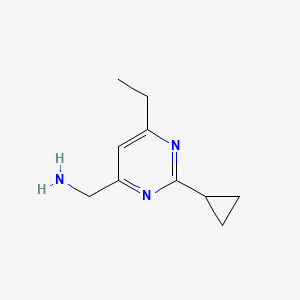
![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)
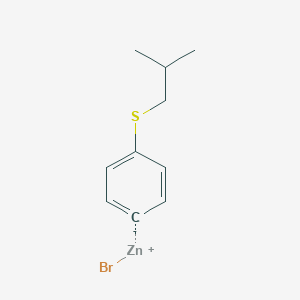
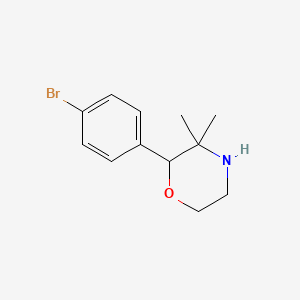
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)

